7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-component reactions. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones, which are structurally related to the target compound. The reaction conditions often include the use of commercially available anilines and aldehydes, which can be substituted with various electron-donating or electron-withdrawing groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme cofactors and biological pigments, contributing to our understanding of metabolic pathways.
Medicine: The compound’s potential as an antimalarial agent has been investigated. Its structural similarity to flavins suggests it may interact with biological targets involved in disease processes.
Industry: It can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, as an antimalarial agent, it may inhibit enzymes involved in the parasite’s metabolic pathways . The compound’s structure allows it to bind to active sites of enzymes, disrupting their function and ultimately leading to the parasite’s death. Additionally, its photochemical properties may enable it to generate reactive oxygen species, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds share a similar core structure and are synthesized using similar methods.
Lumazines: These compounds are also part of the pteridine family and share similar photochemical properties.
Uniqueness
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
649763-46-2 |
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Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
7-methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O2/c1-8(2)7-19-11-5-4-9(3)6-10(11)16-12-13(19)17-15(21)18-14(12)20/h4-6,8H,7H2,1-3H3,(H,18,20,21) |
InChI Key |
QISVDKGJESEOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)CC(C)C |
Origin of Product |
United States |
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